molecular formula C14H8NNaO5S B1324556 Sodium 5-amino-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate CAS No. 4095-82-3

Sodium 5-amino-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate

Cat. No. B1324556
CAS RN: 4095-82-3
M. Wt: 325.27 g/mol
InChI Key: KHYSIFCUAIDBRJ-UHFFFAOYSA-M
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Description

Sodium 5-amino-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate is an organic compound. Its molecular formula is C24H23N3O8S2.Na . It is a mono-constituent substance .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 4-substituted 1-amino-9,10-anthraquinones containing a primary amino group were synthesized by nucleophilic substitution of bromine in 1-amino-4-bromo-9,10-anthraquinones .


Molecular Structure Analysis

The molecular structure of Sodium 5-amino-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate is based on the anthraquinone skeleton, which is a type of polycyclic aromatic hydrocarbon with two ketone substitutions .

Scientific Research Applications

Antimicrobial and Anesthetic Niosomal Formulations

This compound has been used in the development of new vesicular systems based on anesthetic compounds (lidocaine (LID) and capsaicin (CA)) and antimicrobial agents (amino acid-based surfactants from phenylalanine) . The stability and reduced size of the analyzed niosomal formulations demonstrate their potential in pharmaceutical applications .

Synthesis of Organosulfur Compounds

Sodium 5-amino-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate can be used as a building block for the synthesis of organosulfur compounds . Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .

Development of Sulfonyl Radical-Triggered Ring-Closing Sulfonylation

This compound can be used in the development of sulfonyl radical-triggered ring-closing sulfonylation . This is a significant achievement in the field of organosulfur chemistry .

Multicomponent Reactions

Sodium 5-amino-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate can be used in multicomponent reactions . This is a promising area of research in the field of organic synthesis .

Site-Selective C–H Sulfonylation

This compound can be used in site-selective C–H sulfonylation . This is a promising area of research in the field of organic synthesis .

Photoredox Catalytic Transformations

Sodium 5-amino-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate can be used in photoredox catalytic transformations . This is a promising area of research in the field of organic synthesis .

Safety and Hazards

The compound may pose certain hazards. For instance, it has been associated with hazard statements H302, H315, H319, H335, indicating potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation respectively .

properties

IUPAC Name

sodium;5-amino-9,10-dioxoanthracene-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO5S.Na/c15-9-5-1-3-7-11(9)13(16)8-4-2-6-10(21(18,19)20)12(8)14(7)17;/h1-6H,15H2,(H,18,19,20);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYSIFCUAIDBRJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8NNaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 5-amino-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate

CAS RN

4095-82-3
Record name 5-amino-9,10-dihydro-9,10-dioxoanthracenesulphonic acid
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